molecular formula C16H16ClN3O B5911078 N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

カタログ番号 B5911078
分子量: 301.77 g/mol
InChIキー: FFWJBJCLMLVONA-GRSHGNNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of pain and inflammation. This compound has shown promising results in preclinical studies and has been found to be effective in reducing pain and inflammation in animal models.

作用機序

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is a prodrug that is activated by the enzyme cyclooxygenase-2 (COX-2) which is upregulated in inflamed tissue. The activated form of this compound inhibits the activity of COX-2 and reduces the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a selective COX-2 inhibitory effect, which means that it reduces inflammation without affecting the production of prostaglandins that are important for maintaining the normal physiological functions of the body. This selectivity reduces the risk of gastrointestinal side effects that are commonly associated with traditional NSAIDs. This compound has also been found to reduce oxidative stress and improve mitochondrial function in animal models.

実験室実験の利点と制限

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. It is stable at room temperature and has a long shelf life, which makes it easy to store and transport. This compound is also soluble in water, which makes it easy to administer to animals. However, one limitation of this compound is that it has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for the research and development of N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One direction is to conduct more preclinical studies to further understand the mechanism of action and the physiological effects of this compound. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, there is a need to explore the potential of this compound for the treatment of other inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Finally, there is a need to develop more selective COX-2 inhibitors like this compound that have fewer gastrointestinal side effects and are safer for long-term use.
Conclusion:
In conclusion, this compound is a promising drug compound that has shown potential for the treatment of pain and inflammation. Its selective COX-2 inhibitory effect and reduced risk of gastrointestinal side effects make it a safer alternative to traditional NSAIDs. Further research is needed to fully understand the safety and efficacy of this compound in humans and to explore its potential for the treatment of other inflammatory conditions.

合成法

The synthesis of N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the reaction of 2-chlorobenzaldehyde and 2-methylaniline with acetohydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound is well-established and has been published in several research papers.

科学的研究の応用

N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. This compound has also been shown to have fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.

特性

IUPAC Name

N-[(Z)-(2-chlorophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c1-12-6-2-5-9-15(12)18-11-16(21)20-19-10-13-7-3-4-8-14(13)17/h2-10,18H,11H2,1H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWJBJCLMLVONA-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。